molecular formula C18H25N3O4 B4306160 N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide

N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide

Cat. No. B4306160
M. Wt: 347.4 g/mol
InChI Key: YGVLHMUQRCIFJN-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. It has been widely used in scientific research to study the mechanism of action of opioids and to develop new treatments for opioid addiction.

Mechanism of Action

N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing opioids from binding and activating it. This results in a reduction in the activity of the opioid system, which can help to reduce the rewarding and addictive properties of opioids.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It can reduce the activity of the opioid system, which can help to reduce the rewarding and addictive properties of opioids. It can also modulate the release of neurotransmitters such as dopamine, which are involved in reward and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system and developing new treatments for opioid addiction. However, one limitation of N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide is that it can have off-target effects on other receptors, which can complicate its use in some experiments.

Future Directions

There are a number of future directions for research on N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide and the opioid system. One area of interest is the development of new drugs that target the opioid system in different ways, such as by modulating other receptors or by targeting specific subtypes of the mu-opioid receptor. Another area of interest is the development of new treatments for opioid addiction, including medications that can reduce cravings and withdrawal symptoms. Finally, there is a need for further research on the long-term effects of opioid use and addiction, including the development of new biomarkers and diagnostic tools.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide has been used extensively in scientific research to study the opioid system and to develop new treatments for opioid addiction. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is the primary target of most opioid drugs. By blocking the effects of opioids on this receptor, N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide can help to reduce the rewarding and addictive properties of these drugs.

properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-16-9-13(11-19)15(10-17(16)25-2)20-18(23)12-21-7-4-3-5-14(21)6-8-22/h9-10,14,22H,3-8,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVLHMUQRCIFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCCCC2CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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